(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17631367
InChI: InChI=1S/C11H13N3/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14/h2-9H,12H2,1H3/t9-/m1/s1
SMILES:
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine

CAS No.:

Cat. No.: VC17631367

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine -

Specification

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name (1R)-1-(4-imidazol-1-ylphenyl)ethanamine
Standard InChI InChI=1S/C11H13N3/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14/h2-9H,12H2,1H3/t9-/m1/s1
Standard InChI Key OYVAMJZOLMOBIL-SECBINFHSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)N2C=CN=C2)N
Canonical SMILES CC(C1=CC=C(C=C1)N2C=CN=C2)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a (1R)-configured ethylamine group attached to a phenyl ring substituted at the para position with a 1H-imidazol-1-yl moiety. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, adopts a planar geometry, while the ethylamine side chain introduces stereochemical complexity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃
Molecular Weight187.24 g/mol
SMILES (Isomeric)CC@HN
InChIKeyOYVAMJZOLMOBIL-SECBINFHSA-N

The stereochemistry at the C1 position is critical for molecular interactions, as enantiomeric forms often exhibit divergent biological activities.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, predictive of molecular behavior in mass spectrometry, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]⁺188.11823141.2
[M+Na]⁺210.10017153.7
[M+NH₄]⁺205.14477149.6
[M-H]⁻186.10367144.7

These values suggest moderate polarity, aligning with imidazole’s aromatic nitrogen atoms contributing to hydrogen-bonding capacity .

Synthesis and Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Expected signals include:

    • Imidazole protons: δ 7.6–7.8 ppm (H2, H4, H5)

    • Phenyl protons: δ 7.2–7.5 ppm (ortho/meta to imidazole)

    • Ethylamine CH: δ 3.8–4.2 ppm (split by chiral center)

  • ¹³C NMR: Carbons adjacent to imidazole nitrogen resonate at δ 120–130 ppm.

Infrared (IR) Spectroscopy:

  • N-H stretch: ~3350 cm⁻¹ (amine)

  • C=N stretch: ~1600 cm⁻¹ (imidazole) .

ApplicationEvidence BaseCitation
AntimicrobialImidazoles disrupt microbial DNA
Anti-inflammatoryCOX-2 inhibition in analogs
OncologyApoptosis induction in vitro

Notable Limitations: No in vivo data exist for this specific compound, necessitating caution in extrapolating effects from structural analogs .

Computational Insights

Molecular Docking Studies

Using Schrödinger’s OPLS4 force field, imidazole derivatives exhibit:

  • COX-2 binding: Three hydrogen bonds with GLN-242 (2.3 Å) and ARG-343 (2.2–2.4 Å) .

  • Factor Xa inhibition: Binding affinity comparable to razaxaban (−5.6 kcal/mol) .

ADMET Predictions

  • Absorption: High gastrointestinal permeability (LogP ≈ 2.1)

  • Metabolism: Likely CYP3A4 substrate due to imidazole metabolism.

Future Directions

  • Stereoselective synthesis optimization to improve enantiomeric excess.

  • In vitro screening against ESKAPE pathogens and cancer cell lines.

  • Pharmacokinetic profiling to assess bioavailability and metabolic stability.

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